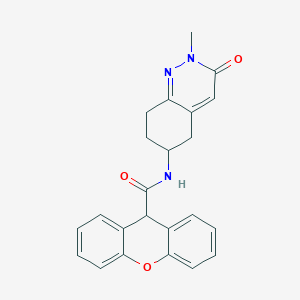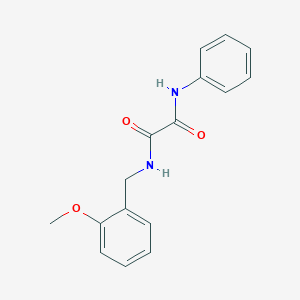
N-(2-methoxybenzyl)-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-N’-phenylethanediamide is a chemical compound that belongs to the class of phenethylamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. It is structurally related to other compounds in the phenethylamine family, which are known for their ability to interact with serotonin receptors in the brain.
作用机制
Target of Action
N-(2-methoxybenzyl)-N’-phenylethanediamide, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are the primary targets of this compound . These receptors are widely distributed in the cerebral cortex and have been linked to various neuropsychiatric disorders .
Mode of Action
The compound acts as an agonist on the 5-HT 2A/2C receptors due to its high in vitro binding affinity for these receptors . As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects .
Pharmacokinetics
Some authors hypothesize that the substitution of the phenethylamine structure with a halogen increases the lipophilicity of these drugs, potentially enhancing their absorption at the blood-brain barrier .
Result of Action
The activation of 5-HT 2A/2C receptors by N-(2-methoxybenzyl)-N’-phenylethanediamide can lead to profound changes in perception and cognition, characteristic of hallucinogens . Repeated administration of the compound can lead to alterations in neurotransmission, affecting short-term memory, locomotor function, and anxiety .
生化分析
Biochemical Properties
N-(2-methoxybenzyl)-N’-phenylethanediamide is known to interact with various enzymes, proteins, and other biomolecules. It exhibits high binding affinity for 5-HT2A/C serotonin receptors . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
The effects of N-(2-methoxybenzyl)-N’-phenylethanediamide on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to increase the release of dopamine, serotonin, acetylcholine, and glutamate in certain brain regions .
Molecular Mechanism
N-(2-methoxybenzyl)-N’-phenylethanediamide exerts its effects at the molecular level through various mechanisms. It binds to 5-HT2A/C serotonin receptors, leading to increased release of several neurotransmitters . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxybenzyl)-N’-phenylethanediamide change over time. It has been observed to induce hallucinogenic activity and impact short-term memory and locomotion
Dosage Effects in Animal Models
In animal models, the effects of N-(2-methoxybenzyl)-N’-phenylethanediamide vary with different dosages . At certain thresholds, it can induce hallucinogenic activity, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
N-(2-methoxybenzyl)-N’-phenylethanediamide is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, which are involved in its metabolism
Transport and Distribution
The transport and distribution of N-(2-methoxybenzyl)-N’-phenylethanediamide within cells and tissues are complex processes. It is known to easily cross the blood-brain barrier and accumulate in the brain tissue . The specific transporters or binding proteins it interacts with are yet to be identified.
Subcellular Localization
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N’-phenylethanediamide typically involves the reaction of 2-methoxybenzyl chloride with phenylethanediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxybenzyl)-N’-phenylethanediamide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(2-methoxybenzyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: N-(2-methoxybenzyl)-N’-phenylethanediamide can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or thiols in the presence of a suitable base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or thiolated derivatives.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
N-(2-methoxybenzyl)-N’-phenylethanediamide is structurally similar to other compounds in the phenethylamine family, such as:
- 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)
- 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe)
- 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25C-NBOMe)
These compounds share a common phenethylamine backbone and exhibit similar psychoactive properties due to their interaction with serotonin receptors. N-(2-methoxybenzyl)-N’-phenylethanediamide is unique in its specific substitution pattern, which may result in distinct pharmacological effects and potency.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-10-6-5-7-12(14)11-17-15(19)16(20)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWDQIVCJUHUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2984433.png)
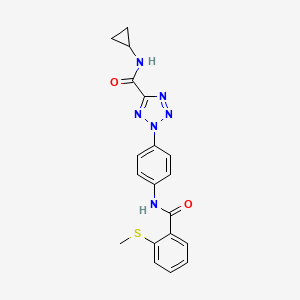
![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)
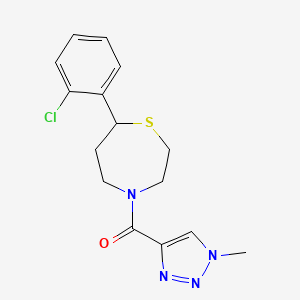
![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-morpholinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2984440.png)
![2-(Methylthio)-N-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)nicotinamide](/img/structure/B2984441.png)

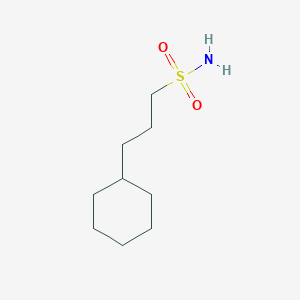
![N-(3-acetylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2984444.png)
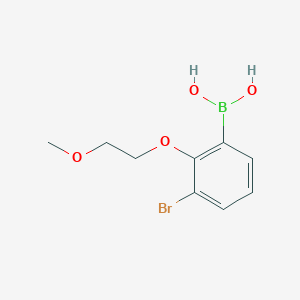
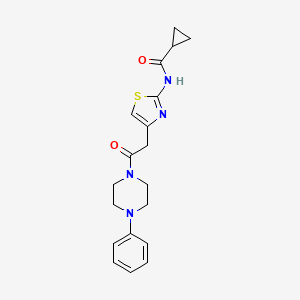
![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)
![1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2984450.png)
